DL-Alanine-2-13C
Description
DL-Alanine-2-¹³C is a stable isotope-labeled analog of alanine, where the carbon atom at the second position (C-2) is replaced with carbon-13 (¹³C). This compound (CAS: 201489-22-7) has a molecular formula of C₂¹³CH₇NO₂ and a molecular weight of 90.09 g/mol . It is widely used in nuclear magnetic resonance (NMR) spectroscopy, metabolomics, and proteomics to trace metabolic pathways, study protein dynamics, and quantify biochemical interactions . The ¹³C label at C-2 ensures minimal steric or electronic disruption, preserving the native behavior of alanine in biological systems .
Properties
IUPAC Name |
2-amino(213C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Alanine-2-13C can be synthesized through several methods. One common approach involves the use of labeled precursors in a series of chemical reactions that incorporate the carbon-13 isotope at the desired position. For instance, starting from a labeled precursor like 13C-labeled acetic acid, a series of reactions including amination and decarboxylation can be employed to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
DL-Alanine-2-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into pyruvate.
Reduction: It can be reduced to form alaninol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyruvate, while reduction produces alaninol .
Scientific Research Applications
Metabolomics
Metabolomics is the comprehensive study of metabolites within biological systems. DL-Alanine-2-13C serves as a vital tracer in metabolic studies, enabling researchers to track the incorporation of alanine into various metabolic pathways.
Key Findings:
- Studies have shown that this compound can be effectively used to investigate amino acid metabolism in microbial systems. For instance, incorporation into phospholipid fatty acids (PLFAs) has been documented, demonstrating its role in lipid biosynthesis .
| Study | Metabolic Pathway | Findings |
|---|---|---|
| PLFA Synthesis | Enhanced incorporation of 13C-labeled alanine into gram-positive bacteria. |
Proteomics
In proteomics, this compound is utilized for labeling proteins to study their structure and function. The incorporation of stable isotopes allows for precise quantification and tracking of protein dynamics in complex biological samples.
Applications:
- Quantitative Proteomics: By using this compound as a labeling agent, researchers can differentiate between proteins synthesized in different conditions or time points.
| Application | Methodology | Benefits |
|---|---|---|
| Quantitative Analysis | Mass Spectrometry | Enables comparative analysis of protein expression levels across samples. |
NMR Spectroscopy
This compound is extensively used in NMR spectroscopy for structural elucidation and dynamic studies of biomolecules. The presence of carbon-13 provides enhanced sensitivity and resolution in spectral analysis.
Case Study:
- A study demonstrated the use of this compound in NMR to analyze protein-ligand interactions, revealing critical insights into binding affinities and conformational changes during ligand binding .
| Parameter | NMR Application | Observations |
|---|---|---|
| Binding Affinity | Protein-Ligand Interactions | Changes in chemical shifts indicating ligand binding events. |
Mechanism of Action
The mechanism by which DL-Alanine-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound’s journey through various biochemical processes. This helps in identifying molecular targets and understanding the pathways involved in different reactions .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of DL-Alanine Isotopologs
Table 2: Comparison with Deuterated and Structural Analogs
Biological Activity
DL-Alanine-2-13C is a stable isotope-labeled form of alanine, an amino acid that plays a crucial role in various biological processes. This compound is utilized in metabolic studies due to its ability to trace metabolic pathways and understand the dynamics of amino acid utilization in organisms. This article explores the biological activity of this compound, its metabolic roles, and its applications in research.
Metabolic Role of this compound
DL-Alanine, including its isotopic variant this compound, is a non-essential amino acid involved in several metabolic processes:
- Glucose-Alanine Cycle : DL-Alanine participates in the glucose-alanine cycle, where it facilitates the transport of nitrogen from muscle to liver for gluconeogenesis. This cycle is vital for maintaining blood glucose levels during fasting or exercise .
- Energy Production : As a substrate for gluconeogenesis, DL-Alanine can be converted into glucose, providing energy for tissues, particularly during prolonged exercise or starvation .
- Protein Synthesis : Alanine is incorporated into proteins and plays a role in protein metabolism and synthesis. The presence of the 13C label allows researchers to trace its incorporation into proteins and other biomolecules .
Applications in Research
The isotopic labeling of alanine has significant implications for various fields of research:
- Metabolic Studies : this compound is used to study metabolic pathways through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods allow researchers to observe how alanine is metabolized in different tissues .
- Pharmacokinetics : The compound can be utilized to assess the pharmacokinetic profiles of drugs by tracking how they interact with alanine metabolism. This is particularly relevant in drug development, where understanding the interaction between drugs and amino acids can influence therapeutic efficacy .
- Nutritional Studies : In nutrition research, this compound helps evaluate amino acid metabolism under various dietary conditions, contributing to our understanding of dietary influences on health and disease states .
Case Study 1: Metabolic Tracing
A study investigated the metabolic fate of this compound in rats subjected to different nutritional states (fasting vs. fed). The results indicated that fasting significantly increased the utilization of alanine for gluconeogenesis, demonstrating its critical role in energy homeostasis during nutrient deprivation .
Case Study 2: Exercise Physiology
Research exploring the effects of exercise on amino acid metabolism found that supplementation with this compound enhanced muscle recovery post-exercise by promoting protein synthesis. The study utilized isotope ratio mass spectrometry to quantify alanine incorporation into muscle proteins, revealing insights into recovery mechanisms following strenuous activity .
Comparative Analysis of Alanine Isomers
The biological activity and applications of DL-Alanine can be compared with its individual isomers (D-Alanine and L-Alanine):
| Feature | DL-Alanine | D-Alanine | L-Alanine |
|---|---|---|---|
| Structure | Racemic mixture | Stereoisomer | Stereoisomer |
| Role in Metabolism | Glucose-alanine cycle | Peptidoglycan synthesis | Protein synthesis |
| Applications | Metabolic tracing | Antibacterial agents | Nutritional supplements |
| Biological Significance | Energy production | Cell wall formation | Muscle energy |
Q & A
Basic Research Questions
Q. How can the isotopic purity of DL-Alanine-2-¹³C be experimentally verified?
- Methodological Answer : Isotopic purity is typically confirmed using ¹³C nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) . For NMR, analyze the sample at 125 MHz (for ¹³C) and verify the absence of unlabeled carbon signals at the C2 position. In MS, compare the isotopic abundance ratio (e.g., m/z peaks corresponding to ¹³C vs. ¹²C) against certified standards. Calibrate instruments using reference compounds like unlabeled DL-alanine to ensure accuracy .
Q. What storage conditions are critical for maintaining DL-Alanine-2-¹³C stability?
- Methodological Answer : Store the compound in airtight, moisture-resistant containers at 2–8°C to minimize isotopic exchange or degradation. Avoid exposure to humidity, as water molecules can participate in proton-deuterium or carbon isotopic exchange, altering the labeled position’s integrity. Pre-label aliquots to reduce repeated freeze-thaw cycles .
Q. Which analytical techniques are optimal for quantifying DL-Alanine-2-¹³C in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a multiple reaction monitoring (MRM) mode targeting the ¹³C-specific transition (e.g., m/z 90→44 for alanine). Alternatively, employ high-performance liquid chromatography (HPLC) with a refractive index or UV detector, optimizing the mobile phase (e.g., 0.1% formic acid) to resolve labeled and unlabeled species .
Q. What are the primary research applications of DL-Alanine-2-¹³C?
- Methodological Answer : This isotopologue is used in:
- Metabolic flux analysis : Track alanine incorporation into pathways like the citric acid cycle or gluconeogenesis.
- Protein NMR studies : Resolve structural dynamics via ¹³C-labeled backbone signals.
- Enzyme mechanism studies : Monitor isotopic scrambling in reactions catalyzed by transaminases or decarboxylases .
Advanced Research Questions
Q. How should a metabolic flux analysis (MFA) study using DL-Alanine-2-¹³C be designed?
- Methodological Answer :
Tracer introduction : Add DL-Alanine-2-¹³C to cell culture media at a physiologically relevant concentration (e.g., 2 mM).
Sampling : Collect intracellular metabolites at timed intervals (e.g., 0, 15, 30, 60 minutes).
Analysis : Use LC-MS to quantify ¹³C enrichment in downstream metabolites (e.g., pyruvate, acetyl-CoA).
Modeling : Apply computational tools like INCA or 13C-FLUX to estimate flux rates, accounting for isotopic steady-state assumptions and network topology .
Q. How can discrepancies in ¹³C labeling patterns between NMR and MS data be resolved?
- Methodological Answer :
- Cross-validation : Run both techniques on the same sample. For NMR, ensure sufficient signal-to-noise ratio and correct decoupling settings. For MS, verify ionization efficiency and matrix effects.
- Calibration : Use internal standards (e.g., ¹³C-glucose) to normalize instrument-specific biases.
- Pathway interference : Check for metabolic side reactions (e.g., isotopic dilution via unlabeled carbon sources) that may skew MS vs. NMR results .
Q. How does the position of ¹³C labeling in alanine impact protein synthesis studies?
- Methodological Answer :
- C2-specific labeling : Tracks transamination activity (e.g., alanine aminotransferase), as the C2 carbon is retained during conversion to pyruvate.
- Comparative studies : Use DL-Alanine-1-¹³C to monitor decarboxylation rates vs. C2-labeled analogs. In protein NMR, C2 labeling reduces signal overlap in α-helical regions compared to C1 or C3 labels .
Q. What statistical approaches are recommended for time-resolved ¹³C incorporation data?
- Methodological Answer :
- Kinetic modeling : Fit data to compartmental models (e.g., two-pool models for intracellular/extracellular alanine).
- Software tools : Use Metran or Isodyn for non-linear regression of isotopic time-course data.
- Error analysis : Apply Monte Carlo simulations to quantify uncertainty in flux estimates due to measurement noise .
Tables for Quick Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
